molecular formula C9H14N2 B13945105 2-Methyl-6-(2-methylpropyl)pyrazine CAS No. 32184-48-8

2-Methyl-6-(2-methylpropyl)pyrazine

Cat. No.: B13945105
CAS No.: 32184-48-8
M. Wt: 150.22 g/mol
InChI Key: LIRDEXCRJBABIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-isobutylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are known for their distinctive odors and are often found in various natural sources such as plants, animals, and microorganisms. This compound, in particular, is notable for its strong, earthy, and nutty aroma, making it a valuable component in the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-isobutylpyrazine typically involves the condensation of appropriate aldehydes and amines. One common method is the reaction of 2-methylpyrazine with isobutyraldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired pyrazine derivative .

Industrial Production Methods: Industrial production of 2-Methyl-6-isobutylpyrazine often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to facilitate the formation of the pyrazine ring. Additionally, green chemistry approaches, including the use of environmentally benign solvents and reagents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-isobutylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions employed .

Scientific Research Applications

2-Methyl-6-isobutylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-isobutylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a sensory response that is perceived as its characteristic aroma. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

  • 2-Methyl-3-isobutylpyrazine
  • 2-Methoxy-3-isobutylpyrazine
  • 2-Isopropylpyrazine
  • 2,5-Dimethylpyrazine

Comparison: 2-Methyl-6-isobutylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct olfactory properties compared to its analogs. For instance, 2-Methoxy-3-isobutylpyrazine has a more pronounced green and bell pepper-like aroma, while 2,5-Dimethylpyrazine is known for its nutty and roasted notes .

Properties

CAS No.

32184-48-8

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)pyrazine

InChI

InChI=1S/C9H14N2/c1-7(2)4-9-6-10-5-8(3)11-9/h5-7H,4H2,1-3H3

InChI Key

LIRDEXCRJBABIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.